molecular formula C12H18O2 B14416622 5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one CAS No. 86532-06-1

5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one

Katalognummer: B14416622
CAS-Nummer: 86532-06-1
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: UNFHEEKKAAZTLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one is an organic compound with a unique structure that includes a cyclohexene ring and an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one typically involves the reaction of 4-methylcyclohex-3-en-1-ol with an appropriate oxolane derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism by which 5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylcyclohexene: A compound with a similar cyclohexene ring structure but lacking the oxolane ring.

    Cyclohexenone: Another related compound with a cyclohexene ring and a ketone group.

Uniqueness

5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one is unique due to the presence of both the cyclohexene and oxolane rings, which confer distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

86532-06-1

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one

InChI

InChI=1S/C12H18O2/c1-9-3-5-10(6-4-9)12(2)8-7-11(13)14-12/h3,10H,4-8H2,1-2H3

InChI-Schlüssel

UNFHEEKKAAZTLL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1)C2(CCC(=O)O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.